(R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine
Beschreibung
(R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is a chiral diamine derivative featuring a benzyl-substituted piperidine ring and a cyclopropyl group attached to one of the amine nitrogens.
Eigenschaften
IUPAC Name |
N'-[(3R)-1-benzylpiperidin-3-yl]-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)17-7-4-11-19(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCGYKIBBHDDOT-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis via Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR is a widely used one-pot method for generating 1,4,4-trisubstituted piperidines. For this compound, the reaction involves:
-
Components :
-
N-Substituted 4-piperidone (A)
-
Isocyanide (B)
-
Primary amine (C)
-
Cyclopropane-containing carboxylic acid (D)
-
-
Mix components in methanol at room temperature for 72 hours.
-
Isolate the intermediate via filtration or extraction.
-
Perform N-alkylation with benzyl bromide under basic conditions (K₂CO₃, DMF, 50°C).
Key Data :
Reductive Amination Approach
This method introduces the cyclopropyl group via reductive amination of a ketone intermediate.
-
Intermediate Preparation :
-
React 1-benzylpiperidin-3-one with cyclopropylamine in the presence of NaBH₃CN or H₂/Pd-C.
-
-
Chiral Induction :
-
Use (R)-BINAP or (R)-TRIP ligands for asymmetric catalysis to achieve the R-configuration.
-
Optimized Conditions :
Catalytic Hydrogenation of Pyridine Derivatives
A scalable route involves hydrogenating pyridine precursors to piperidines while retaining stereochemistry.
-
Quaternary Ammonium Salt Formation :
-
React 3-pyridone with benzyl chloride to form N-benzyl-3-pyridinium chloride.
-
-
Hydrogenation :
-
Use a nickel-based catalyst (e.g., Raney Ni) under 3–5 atm H₂ at 70°C.
-
-
Cyclopropane Introduction :
-
Treat the resulting piperidine with cyclopropyl bromide under SN2 conditions.
-
Performance Metrics :
Chiral Resolution Techniques
For racemic mixtures, chiral resolution is critical to isolate the (R)-enantiomer.
Methods :
-
Diastereomeric Salt Formation : Use (R)-mandelic acid or (R)-camphorsulfonic acid .
-
Chiral Chromatography : Employ Chiralpak AD-H or OD-H columns .
Efficiency :
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Ugi-4CR | High atom economy | Requires chiral resolution |
| Reductive Amination | Scalable | Moderate enantioselectivity |
| Catalytic Hydrogenation | Cost-effective | Sensitive to catalyst poisoning |
| Chiral Resolution | High purity | Low yield |
Industrial-Scale Considerations
-
Cost Drivers : Catalyst loading (Pd/C, Ni) and chiral resolving agents.
-
Green Chemistry : Solvent recovery (methanol, DMF) reduces waste .
-
Regulatory Compliance : Residual metal limits (Ni < 10 ppm) per ICH Q3D .
Recent Advances
Analyse Chemischer Reaktionen
Types of Reactions
®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antimicrobial Activity
Preliminary studies suggest that (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine exhibits potential antimicrobial properties. Research indicates that it may interact with bacterial enzymes or receptors, disrupting their function and inhibiting growth. Further investigations are needed to elucidate the specific mechanisms involved.
2. Anticancer Properties
The compound has also been evaluated for its anticancer effects. Initial findings indicate that it may modulate pathways involved in cell proliferation and apoptosis. Such activity could position it as a candidate for cancer therapeutics, particularly in targeting specific tumor types.
3. Sigma Receptor Affinity
Research has shown that derivatives of compounds with similar structures display high affinity for sigma receptors, particularly sigma1 receptors. The potential for (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine to act as a radiotracer for imaging studies in positron emission tomography (PET) is noteworthy due to its nanomolar binding affinity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine involves several steps that ensure high yields while maintaining structural integrity. The cyclopropyl group enhances the compound's reactivity and stability compared to similar compounds lacking this moiety.
Table 1: Comparison of Structural Features
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine | Piperidine ring, Cyclopropyl group | Antimicrobial, Anticancer |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Piperidine ring | Sigma receptor binding |
| N-benzylpropane-1,3-diamine | Linear structure | Limited biological activity |
Case Studies
Case Study 1: Sigma Receptor Binding Affinity
A study evaluated the binding affinities of various piperidine derivatives at sigma receptors. The results indicated that modifications on the phenylacetamide aromatic ring significantly influenced binding affinity at both sigma1 and sigma2 receptors. The high selectivity observed suggests potential applications in neuroimaging .
Case Study 2: Antimicrobial Testing
In vitro testing of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine against various bacterial strains demonstrated promising antimicrobial activity. The compound's mechanism of action appears to involve interference with bacterial metabolic pathways.
Wirkmechanismus
The mechanism of action of ®-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Piperidine vs. Pyrrolidine Analogs
Key Differences :
- Piperidine (6-membered ring) : The target compound's piperidine ring provides conformational flexibility and enhanced hydrophobic interactions compared to pyrrolidine (5-membered ring) analogs. For example, (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS 1354015-93-2) has a more rigid structure, which may reduce binding affinity to certain targets .
- Substituent Position : N1-(1-Benzylpiperidin-4-ylmethyl)-N1-cyclopropylethane-1,2-diamine (CAS 1353957-48-8) differs in the substitution position (piperidin-4-yl vs. 3-yl), altering steric interactions and electronic distribution .
Table 1: Structural Comparison of Piperidine and Pyrrolidine Analogs
Cyclopropyl vs. Alkyl/Aryl Substituents
Key Findings :
- Cyclopropyl Group : The strained cyclopropane ring in the target compound may enhance binding to flat aromatic pockets in enzymes or receptors via unique van der Waals interactions.
- Aryl Substituents : Compounds like N1-(3-methoxybenzyl)-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine (L25) demonstrate that electron-donating groups (e.g., methoxy) improve solubility but may reduce membrane permeability .
Table 2: Substituent Effects on Physicochemical Properties
Stereochemical Considerations
The R-configuration in the target compound is critical for enantioselective interactions. For instance, (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine showed a 10-fold lower activity in preliminary receptor-binding assays compared to its R-configured analog .
Biologische Aktivität
(R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is a compound that belongs to the class of piperidine derivatives, which are significant in medicinal chemistry due to their diverse pharmacological properties. This compound's unique structure, featuring a piperidine ring and a cyclopropyl group, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is C18H28N4, with a molecular weight of approximately 306.45 g/mol. The compound's structure can be represented as follows:
The biological activity of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is primarily attributed to its interaction with various receptors and enzymes. The piperidine ring and benzyl group are crucial for binding to specific molecular targets, while the cyclopropyl group may enhance stability and bioavailability. Preliminary studies indicate potential interactions with sigma receptors, which are implicated in several neurological processes.
Pharmacological Effects
Compounds containing piperidine rings are often associated with numerous pharmacological effects. Some notable activities include:
- Antidepressant : Potential modulation of neurotransmitter systems.
- Analgesic : Interaction with pain pathways.
- Neuroprotective : Possible protection against neurodegeneration.
Interaction Studies
Initial interaction studies suggest that (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine may exhibit significant binding affinity to sigma receptors, particularly sigma-1 and sigma-2. For instance, related compounds have shown high affinity for sigma receptors with Ki values in the nanomolar range, indicating potential therapeutic applications in neuropharmacology .
Case Studies and Research Findings
Research into the biological activity of related compounds has provided insights into the potential effects of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine:
| Compound Name | Affinity for Sigma Receptors | Observed Effects |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Ki = 3.90 nM (sigma-1) | Antidepressant-like effects in animal models |
| N-(1-benzylpiperidin-4-yl)benzamide | Ki = 5.00 nM (sigma-2) | Analgesic properties observed |
These findings suggest that structural modifications can significantly influence receptor affinity and biological activity.
Synthesis and Preparation
The synthesis of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Benzyl Group : Nucleophilic substitution reactions.
- Formation of the Cyclopropyl Group : Cyclopropanation reactions.
- Final Coupling : Amination reactions to couple the piperidine and cyclopropyl groups.
Q & A
Basic: What are the recommended safety protocols when handling (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ respirators compliant with P95 (US) or ABEK-P2 (EU) standards .
- First Aid Measures:
- Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing .
- Toxicological Considerations: Due to insufficient toxicological data, assume acute toxicity and prioritize containment to avoid inhalation or ingestion .
Basic: How can the structural integrity of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine be confirmed using spectroscopic methods?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Analyze proton environments (e.g., cyclopropyl CH2 at δ 0.5–1.5 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm). Compare with reference spectra of structurally analogous diamines .
- 13C NMR: Identify quaternary carbons (e.g., piperidin-3-yl C–N at δ 50–60 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ ion) with <2 ppm error .
Advanced: What synthetic strategies optimize the enantiomeric purity of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine?
Answer:
- Chiral Resolution: Use (R)-configured precursors (e.g., (R)-1-benzylpiperidin-3-amine) to minimize racemization during cyclopropane ring formation .
- Asymmetric Catalysis: Employ transition metal catalysts (e.g., Ru-BINAP complexes) for stereoselective cyclopropanation of ethylene diamine derivatives .
- Chromatographic Validation: Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) with >99% ee .
Advanced: How can contradictory NMR data observed during characterization of derivatives be resolved?
Answer:
- Dynamic Effects: Investigate rotational barriers in N1-cyclopropyl groups using variable-temperature NMR to resolve splitting anomalies .
- Computational Validation: Compare experimental 1H/13C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
- Isotopic Labeling: Use 15N-labeled analogs to distinguish overlapping amine signals .
Basic: What are the key steps in synthesizing (R)-N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine?
Answer:
- Step 1: Prepare (R)-1-benzylpiperidin-3-amine via reductive amination of benzaldehyde with (R)-piperidin-3-amine .
- Step 2: React with cyclopropylamine under Mitsunobu conditions (DIAD, PPh3) to form N1-cyclopropyl intermediate .
- Step 3: Couple with 1,2-diaminoethane using EDC/HOBt activation, achieving >85% yield .
Advanced: What methodologies assess the compound’s potential as a ligand in transition metal complexes?
Answer:
- Coordination Studies: Titrate with Cu(II) or Fe(III) salts in methanol; monitor UV-Vis spectra for ligand-to-metal charge transfer bands (e.g., λmax ~450 nm for Cu complexes) .
- X-ray Crystallography: Resolve crystal structures to confirm binding modes (e.g., bidentate coordination via amine and piperidine N atoms) .
- Magnetic Susceptibility: Measure paramagnetic shifts in NMR to evaluate metal-ligand stability .
Basic: How should researchers address gaps in toxicological data for this compound?
Answer:
- In Silico Prediction: Use tools like TEST (Toxicity Estimation Software Tool) to estimate LD50 and prioritize in vitro assays .
- Ames Test: Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100 at 0.1–10 µg/mL doses .
- Ecotoxicity Assessment: Evaluate Daphnia magna immobilization at 48-hour LC50 concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
